molecular formula C14H21NO4 B2445653 3-[(1S,3R)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]prop-2-ynoic acid CAS No. 2377004-43-6

3-[(1S,3R)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]prop-2-ynoic acid

Cat. No.: B2445653
CAS No.: 2377004-43-6
M. Wt: 267.325
InChI Key: BBFHMUBQSRGLNO-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1S,3R)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]prop-2-ynoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexyl ring substituted with a prop-2-ynoic acid group and a tert-butoxycarbonyl (Boc) protected amine.

Scientific Research Applications

3-[(1S,3R)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]prop-2-ynoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1S,3R)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]prop-2-ynoic acid typically involves multiple steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction or other cyclization methods.

    Introduction of the Prop-2-ynoic Acid Group: This step involves the addition of a prop-2-ynoic acid group to the cyclohexyl ring, often through a coupling reaction.

    Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(1S,3R)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]prop-2-ynoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-[(1S,3R)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]prop-2-ynoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **3-[(1S,3R)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]prop-2-ynoic acid
  • **3-[(1S,3R)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]cyclohexyl]prop-2-ynoic acid

Uniqueness

3-[(1S,3R)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]prop-2-ynoic acid is unique due to its specific structural features, such as the combination of a cyclohexyl ring, a prop-2-ynoic acid group, and a Boc-protected amine. These features confer distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

3-[(1S,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]prop-2-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-11-6-4-5-10(9-11)7-8-12(16)17/h10-11H,4-6,9H2,1-3H3,(H,15,18)(H,16,17)/t10-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFHMUBQSRGLNO-GHMZBOCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)C#CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H](C1)C#CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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